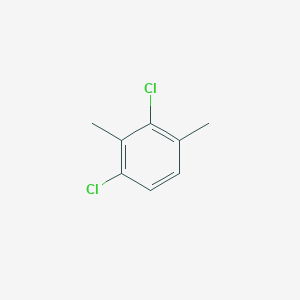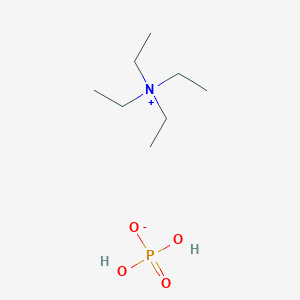
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzoxazine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2H-1,4-benzoxazin-3(4H)-one and fluorinated reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like acetone and catalysts to facilitate the reaction.
Purification: The crude product is purified through recrystallization using solvents like n-heptane to obtain a high-purity final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate and borohydride are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted benzoxazines and other heterocyclic compounds.
Applications De Recherche Scientifique
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is used in several scientific research fields:
Mécanisme D'action
The mechanism of action of 6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction is facilitated by the presence of bromine and fluorine atoms, which enhance the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
- 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine
- 7-Bromo-2H-[1,4]-benzothiazin-3(4H)-one
Uniqueness
6-Bromo-8-fluoro-4-isopropyl-1,4-benzoxazin-3-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These atoms enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C11H11BrFNO2 |
|---|---|
Poids moléculaire |
288.11 g/mol |
Nom IUPAC |
6-bromo-8-fluoro-4-propan-2-yl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H11BrFNO2/c1-6(2)14-9-4-7(12)3-8(13)11(9)16-5-10(14)15/h3-4,6H,5H2,1-2H3 |
Clé InChI |
RPXRKEORKFYUGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)COC2=C1C=C(C=C2F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)




![5-Acetamido-2-[[5-acetamido-6-(2-acetamido-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12096237.png)


